![molecular formula C26H25N3O B5432741 N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B5432741.png)
N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE
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Overview
Description
N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole ring, a phenylethenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzodiazole derivative with a phenylethenyl group under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring and a phenylethenyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-phenyl-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-20(2)29(22-13-7-4-8-14-22)26(30)19-28-24-16-10-9-15-23(24)27-25(28)18-17-21-11-5-3-6-12-21/h3-18,20H,19H2,1-2H3/b18-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWKFHNLYVGPJ-ISLYRVAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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